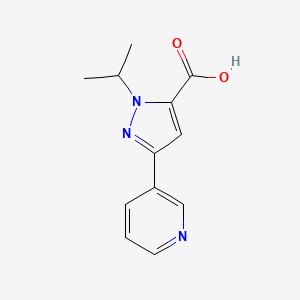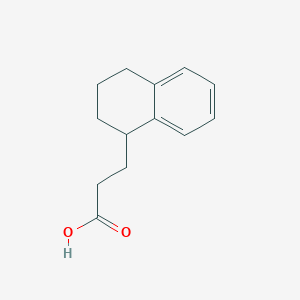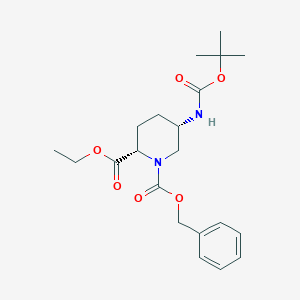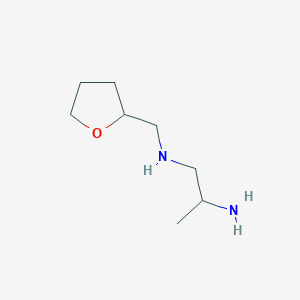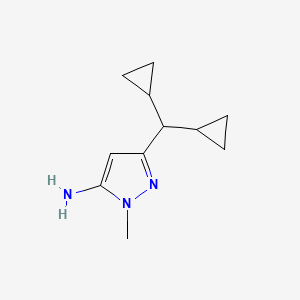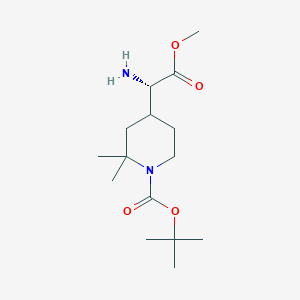
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by the presence of a tert-butyl group, a methyl group, and a bromophenoxy group attached to a pyrrolidine ring
準備方法
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions using tert-butyl and methyl halides.
Attachment of the bromophenoxy group: This step involves a nucleophilic substitution reaction where a bromophenol derivative reacts with the pyrrolidine ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-chlorophenoxy)pyrrolidine-1,2-dicarboxylate: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-fluorophenoxy)pyrrolidine-1,2-dicarboxylate: Similar structure but with a fluorophenoxy group instead of a bromophenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H22BrNO5 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22BrNO5/c1-17(2,3)24-16(21)19-10-13(9-14(19)15(20)22-4)23-12-7-5-6-11(18)8-12/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1 |
InChIキー |
QGWHXEVWTVEWTH-KGLIPLIRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=CC(=CC=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B13337109.png)
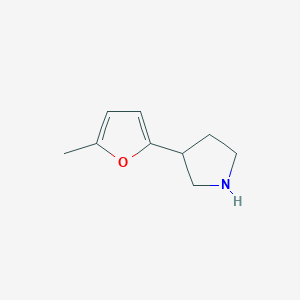
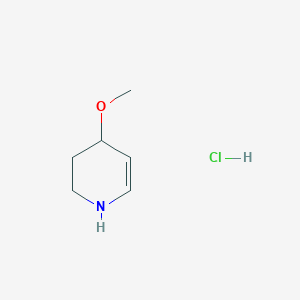
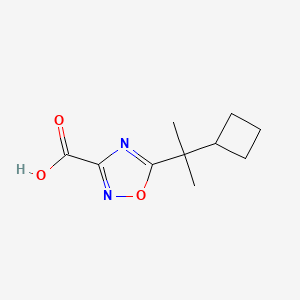
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
